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Compound of Interest

Compound Name: AZD1981

Cat. No.: B1665938 Get Quote

AZD1981 Preclinical Liver Function Technical
Support Center
This technical support center provides researchers, scientists, and drug development

professionals with guidance on assessing the effects of AZD1981 on liver function in preclinical

models. The information is presented in a question-and-answer format to directly address

potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the known effect of AZD1981 on liver function from clinical studies?

A1: In clinical trials, a small percentage of human subjects treated with AZD1981 experienced

elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) without a

concurrent increase in total bilirubin.[1] These changes in liver function tests (LFTs) appeared

to be dose-responsive, with a higher incidence in the 400mg twice-daily dose group (2-3% of

subjects) compared to placebo.[1] Importantly, in all reported cases, the transaminase levels

returned to baseline after the cessation of AZD1981 dosing.[1] One clinical study reported a

case of a hypersensitivity reaction associated with fever, rash, eosinophilia, and elevated liver

function tests.

Q2: Have long-term preclinical safety studies been conducted for AZD1981?
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A2: Yes, preclinical safety studies of up to 12 months in duration have been performed.[1]

However, the specific quantitative results of liver function tests from these studies are not

publicly available.

Q3: What is the mechanism of action of AZD1981?

A3: AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-

Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin D2

receptor 2 (DP2).[1][2] By blocking this receptor, AZD1981 inhibits the chemotaxis and

activation of key inflammatory cells involved in type 2 inflammation, such as eosinophils,

basophils, and Th2 lymphocytes.[3]

Q4: Are there known drug-drug interactions with AZD1981 that could affect liver function?

A4: AZD1981 has been shown to be a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1,

and an inducer of CYP3A4 in vitro.[1] At high doses (>400mg twice daily), it has been observed

to increase the plasma exposure of substrates for CYP2C9 (e.g., warfarin) and OATP1B1 (e.g.,

pravastatin), and decrease the exposure of a CYP3A4 substrate (e.g., midazolam).[1] These

interactions could potentially contribute to altered liver function, especially when co-

administered with other compounds metabolized through these pathways.

Troubleshooting Guide for Unexpected Liver
Function Test Results
Issue 1: Elevated ALT and/or AST levels are observed in a preclinical model treated with

AZD1981.
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Possible Cause Troubleshooting Steps

Direct Hepatotoxicity

1. Dose-Response Assessment: Determine if

the elevation is dose-dependent by testing a

range of AZD1981 concentrations. 2.

Histopathology: Conduct a histopathological

examination of liver tissue to identify any cellular

damage, necrosis, or inflammation. 3.

Mechanism of Injury: Investigate potential

mechanisms, such as mitochondrial toxicity or

reactive metabolite formation.

Idiosyncratic Drug-Induced Liver Injury (DILI)

1. Immune Response: In appropriate models,

assess for markers of immune activation (e.g.,

cytokines, immune cell infiltration in the liver). 2.

Genetic Predisposition: If using different strains

of animals, check for strain-specific responses.

Confounding Factors

1. Vehicle Effects: Ensure the vehicle used to

dissolve AZD1981 is not causing liver enzyme

elevations. Run a vehicle-only control group. 2.

Underlying Health Status: Confirm that the

animals were healthy at the start of the study

and free from infections that could affect liver

function.

Measurement Error

1. Sample Quality: Ensure blood samples were

collected and processed correctly to avoid

hemolysis, which can falsely elevate AST levels.

2. Assay Validation: Verify the accuracy and

precision of the ALT/AST assay being used.

Issue 2: No significant changes in liver function tests are observed, contrary to expectations.
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Possible Cause Troubleshooting Steps

Species-Specific Differences

1. Metabolic Profile: Confirm that the preclinical

species being used metabolizes AZD1981 in a

way that is relevant to humans. 2. Receptor

Homology: Ensure that the CRTh2 receptor in

the animal model has sufficient homology to the

human receptor for AZD1981 to have a

comparable effect.

Insufficient Dose or Exposure

1. Pharmacokinetics: Measure the plasma

concentration of AZD1981 to confirm that

adequate exposure is being achieved. 2. Dose

Escalation: Consider conducting a dose-

escalation study to identify a pharmacologically

active dose.

Timing of Measurement

1. Time Course Study: Collect samples at

multiple time points after dosing to capture the

peak of any potential liver enzyme elevation.

Data Presentation
As specific quantitative data from preclinical studies of AZD1981 are not publicly available, the

following table presents a hypothetical example of how to structure liver function test data from

a 28-day repeat-dose toxicity study in rats.

Table 1: Hypothetical Mean Serum Chemistry Values in Rats Treated with AZD1981 for 28

Days
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Parameter
Control
(Vehicle)

AZD1981 (Low
Dose)

AZD1981 (Mid
Dose)

AZD1981 (High
Dose)

ALT (U/L) 45 ± 8 50 ± 10 75 ± 15 150 ± 30**

AST (U/L) 90 ± 12 95 ± 15 130 ± 20 250 ± 45**

ALP (U/L) 200 ± 30 210 ± 35 220 ± 40 230 ± 42

Total Bilirubin

(mg/dL)
0.2 ± 0.05 0.22 ± 0.06 0.25 ± 0.07 0.28 ± 0.08

Data are

presented as

mean ± standard

deviation.

Statistical

significance is

denoted by

*p<0.05 and

**p<0.01

compared to the

control group.

This data is for

illustrative

purposes only.

Experimental Protocols
Protocol 1: Assessment of Liver Function in a 28-Day Rodent Toxicity Study

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Groups:

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

Group 2: AZD1981 - Low dose
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Group 3: AZD1981 - Mid dose

Group 4: AZD1981 - High dose

Dosing: Oral gavage, once daily for 28 consecutive days.

Blood Sampling: Blood is collected via the tail vein or retro-orbital sinus on day 0 (baseline)

and at termination (day 29).

Biochemical Analysis: Serum is separated by centrifugation and analyzed for ALT, AST,

alkaline phosphatase (ALP), and total bilirubin using a validated clinical chemistry analyzer.

Histopathology: At termination, the liver is collected, weighed, and fixed in 10% neutral

buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained

with hematoxylin and eosin (H&E) for microscopic examination.
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Caption: AZD1981 blocks the PGD2-mediated activation of the CRTh2 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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